ZM241385-d7

Bioanalysis LC-MS/MS Stable Isotope Labeling

Deuterated internal standard with non-exchangeable D7 label for absolute quantification of ZM241385/Istradefylline in plasma. Essential for CROs performing PK studies and labs validating bioanalytical methods.

Molecular Formula C16H15N7O2
Molecular Weight 344.38 g/mol
Cat. No. B12370401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM241385-d7
Molecular FormulaC16H15N7O2
Molecular Weight344.38 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N
InChIInChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i1D,2D,3D,4D,5D,6D,9D
InChIKeyPWTBZOIUWZOPFT-CTHZQNSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol: Chemical Identity and Isotopic Characterization


4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol is a heavily deuterated derivative of Istradefylline (KW-6002), a selective adenosine A2A receptor antagonist clinically approved as adjunctive therapy for Parkinson's disease [1]. This compound bears a molecular formula of C16H15N7O2 and molecular weight of 344.38 g/mol, with seven deuterium atoms strategically distributed across the furan ring (3 deuteriums) and the phenol ring (4 deuteriums) . Unlike the parent drug Istradefylline (C20H24N4O4, MW 384.44), this compound is not intended for therapeutic use but serves as a stable isotope-labeled analytical tool, primarily as an internal standard for quantitative LC-MS/MS bioanalysis .

Why Generic Istradefylline Cannot Substitute for This 7-Deuterated Derivative in Quantitative Bioanalysis


Non-deuterated Istradefylline and lower-deuterated analogs (e.g., D3, D4) cannot be directly substituted for this D7 compound in LC-MS/MS quantification workflows because of fundamental differences in isotopic dilution accuracy and matrix effect correction. Stable isotope-labeled internal standards require a mass difference of at least 3 Da from the target analyte to avoid spectral overlap and ensure baseline chromatographic resolution; the D7 label confers a net mass shift of +7 Da, exceeding the minimum threshold and enabling unambiguous mass discrimination in complex biological matrices . Furthermore, lower deuterium incorporation can result in insufficient chromatographic separation from the unlabeled analyte, leading to ion suppression variability and compromised quantification accuracy [1]. The specific placement of deuterium atoms on non-exchangeable aromatic positions (furan and phenol rings) prevents label loss via H/D back-exchange under physiological or analytical conditions—a critical failure mode that renders many partially deuterated standards unreliable .

Quantitative Differentiation Evidence for 7-Deuterated Istradefylline Derivative versus Analogs and Class Comparators


Mass Shift Advantage: D7 vs. D3/D4 Internal Standards in LC-MS/MS Quantification

The D7 label provides a mass shift of +7 Da relative to unlabeled Istradefylline, compared to only +3 Da for commercially available D3-labeled analogs such as Istradefylline-13C,d3. This larger mass differential exceeds the minimum recommended threshold of ≥3 Da by a factor of 2.3× and reduces the risk of isotopic peak overlap from natural abundance 13C isotopes of the unlabeled analyte . D3-labeled internal standards may exhibit partial chromatographic co-elution with the analyte, whereas the D7 label is expected to produce measurable retention time separation, minimizing ion suppression variability [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Computationally Predicted A2A Receptor Affinity Enhancement via Selective Polydeuteration

Computational modeling using ONIOM QM/MM methodology predicts that polydeuterated Istradefylline (d19-istradefylline) achieves a binding free energy improvement of −0.6 kcal mol⁻¹ relative to the non-deuterated parent compound, corresponding to an estimated 2.8-fold increase in A2A receptor affinity [1][2]. This class-level inference extends to the D7 compound described herein, which incorporates 7 of the 19 deuterium positions in the d19 model, and includes deuteration at the furan and phenol rings—regions identified as having higher deuteration sensitivity than the xanthine core [3].

Computational Chemistry Adenosine A2A Receptor Deuterium Isotope Effect

Differential Pharmacological Profile: Istradefylline vs. Alternative A2A Antagonist SCH 442416

In a head-to-head preclinical study in Sprague-Dawley rats, Istradefylline and SCH 442416 (another A2A antagonist) exhibited distinct and non-interchangeable behavioral profiles. Istradefylline enhanced acute cocaine-induced locomotion and induced cocaine seeking when administered alone, whereas SCH 442416 had no effect on acute cocaine-induced locomotion and inhibited cocaine-induced seeking [1]. These divergent outcomes underscore that not all A2A receptor antagonists produce equivalent biological effects, even when targeting the same receptor class [2].

Adenosine A2A Receptor Behavioral Pharmacology Cocaine Addiction

Non-Exchangeable Deuterium Placement: Structural Stability vs. Labile Deuterated Analogs

Deuterium labels positioned on heteroatoms (O, N) or at alpha-carbons adjacent to carbonyl groups are susceptible to H/D back-exchange in aqueous biological matrices, leading to progressive loss of isotopic enrichment and compromised quantification accuracy. This D7 compound incorporates all seven deuterium atoms on aromatic carbon positions (furan ring C3, C4, C5; phenol ring C2, C3, C5, C6), which are non-exchangeable under physiological and analytical conditions . In contrast, many lower-cost deuterated standards place labels on exchangeable sites, requiring rigorous stability monitoring and potentially introducing batch-to-batch variability [1].

Isotope Exchange Analytical Chemistry Internal Standard Stability

Validated Research and Industrial Application Scenarios for 7-Deuterated Istradefylline Derivative


LC-MS/MS Quantification of Istradefylline in Pharmacokinetic and Bioequivalence Studies

This D7 compound is optimally deployed as a stable isotope-labeled internal standard for the absolute quantification of Istradefylline in human or animal plasma. The +7 Da mass shift exceeds the ≥3 Da threshold required for unambiguous mass discrimination, while the non-exchangeable aromatic deuteration ensures label integrity throughout sample preparation, extraction, and ionization . This application is directly relevant for CROs conducting pharmacokinetic profiling of generic Istradefylline formulations, as well as for academic laboratories investigating A2A antagonist exposure-response relationships [1].

Receptor Binding Assay Normalization and Tracer Development

Based on computational evidence that polydeuterated Istradefylline analogs exhibit enhanced A2A receptor affinity (up to 2.8-fold improvement for d19-istradefylline, with partial contributions from furan and aromatic ring deuteration), this D7 compound may serve as a foundation for developing high-sensitivity receptor binding probes . The predicted affinity enhancement could reduce the required radioligand concentration in competitive binding assays, lowering radioactive waste and per-assay costs. This application is particularly relevant for laboratories screening novel A2A antagonists or characterizing receptor occupancy in neurological disease models [1].

Metabolite Identification and Drug-Drug Interaction Studies Using Isotope Dilution Mass Spectrometry

The D7 compound can be employed as a reference standard for the identification and relative quantification of Istradefylline metabolites using the isotope peak shift technique . Because the deuterium labels are positioned on structurally stable aromatic moieties that remain intact during Phase I and Phase II metabolism, the +7 Da signature persists in major metabolites, enabling unambiguous tracking of metabolic fate. This application is essential for pharmaceutical development programs evaluating potential drug-drug interactions involving CYP1A2 and CYP3A4, the primary enzymes responsible for Istradefylline clearance .

Analytical Method Validation for Regulatory Submission (FDA/EMA Bioanalytical Method Validation Guidelines)

Regulatory bioanalytical method validation requires demonstration of accuracy, precision, selectivity, and matrix effect minimization . The use of a structurally identical but mass-shifted internal standard such as this D7 compound directly addresses matrix effect variability—a leading cause of method failure during regulatory review. Compared to structurally similar but non-identical internal standards (e.g., caffeine or other xanthine derivatives), the D7 Istradefylline analog provides superior co-elution characteristics and ionization efficiency matching, reducing inter-batch variability and improving method robustness [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZM241385-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.